

pyraclostrobin-d6 chemical structure and properties

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An In-depth Technical Guide to Pyraclostrobin-d6

Introduction

Pyraclostrobin-d6 is the deuterated isotopologue of pyraclostrobin, a broad-spectrum fungicide from the strobilurin class.[1][2][3] Developed by BASF, pyraclostrobin acts by inhibiting mitochondrial respiration in fungi, which disrupts energy production and leads to cell death.[1][2][4][5] **Pyraclostrobin-d6** contains six deuterium atoms in place of hydrogen atoms on the two methoxy groups. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6][7] Its use allows for precise and accurate measurement of pyraclostrobin residues in various matrices, including food crops and environmental samples, by correcting for variations during sample preparation and analysis.[6]

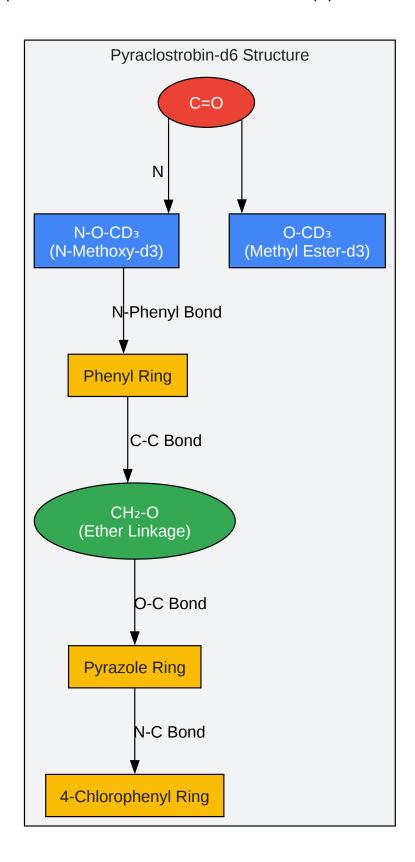
Chemical Structure and Properties

Pyraclostrobin-d6 shares the same core structure as its parent compound but is distinguished by the substitution of six hydrogen atoms with deuterium. The deuteration is specifically located on the N-methoxy and methyl ester functional groups, as indicated by its IUPAC name and SMILES notation.[8][9]

Chemical Structure Diagram



The diagram below illustrates the molecular structure of **Pyraclostrobin-d6**, highlighting the key functional groups and the location of the deuterium labels (D).





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Caption: Simplified block diagram of the **Pyraclostrobin-d6** chemical structure.

Physicochemical Properties

The key identifying and physical properties of **Pyraclostrobin-d6** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	175013-18-0 (Unlabeled)	[8][9][10]
Molecular Formula	C19H12D6CIN3O4	[8][9][10]
Molecular Weight	393.85 g/mol	[8][9][10]
Synonyms	N-[2-[[[1-(4-Chlorophenyl)-1H-pyrazol-3-yl]oxy]methyl]phenyl]-N-methoxycarbamic Acid Methyl Ester-d6	[8][10]
Appearance	Beige or White Crystalline Solid/Powder	[8][11]
Purity	>95% (Typically analyzed by HPLC)	[9]
SMILES	[2H]C([2H]) ([2H])OC(=O)N(OC([2H])([2H]) [2H])c1ccccc1COc1ccn(- c2ccc(Cl)cc2)n1	[8]
InChI Key	HZRSNVGNWUDEFX- WFGJKAKNSA-N	[8]

Mechanism of Action

Pyraclostrobin functions as a Quinone outside Inhibitor (QoI), a class of fungicides that target cellular energy production.[12] Its mechanism of action involves the inhibition of mitochondrial

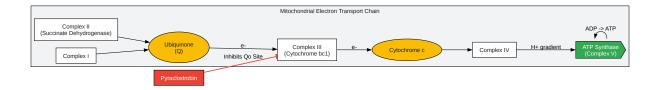


respiration by blocking electron transfer within the respiratory chain.[1][4][13]

Specifically, pyraclostrobin binds to the Qo site of the Cytochrome bc1 complex (Complex III), preventing the transfer of electrons from ubiquinol to cytochrome c.[5][12][14] This disruption halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell. [5][12][14] The resulting energy deficit leads to the cessation of fungal spore germination and mycelial growth, ultimately causing cell death.[1][5][12] This targeted action is highly effective against a wide spectrum of fungal pathogens.[2]

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of Pyraclostrobin on the mitochondrial electron transport chain.



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Caption: Pyraclostrobin blocks electron transfer at Complex III, halting ATP synthesis.

Experimental Protocols and Applications

The primary application of **Pyraclostrobin-d6** is as an internal standard for the accurate quantification of pyraclostrobin residues in complex matrices. Below is a representative protocol for its use in a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with UPLC-MS/MS.[6][15]



Protocol: Quantification in Pepper Fruit via UPLC-MS/MS

- 1. Sample Preparation (QuEChERS)
- Homogenization: Homogenize a representative sample of pepper fruit.
- Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add a precise volume of Pyraclostrobin-d6 standard solution (e.g., 100 μL of 1 μg/mL in acetonitrile) to the sample.
- Solvent Addition: Add 10 mL of acetonitrile.
- Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl) to induce phase separation.
 Vortex vigorously for 1 minute.
- Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
- Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a
 microcentrifuge tube containing a d-SPE cleanup sorbent mixture (e.g., 150 mg MgSO₄, 40
 mg nano-zirconia, 10 mg C18).[15] Vortex for 30 seconds.
- Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
- Filtration: Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for analysis.
- 2. Instrumental Analysis (UPLC-MS/MS) The following table outlines typical starting conditions for the analysis.



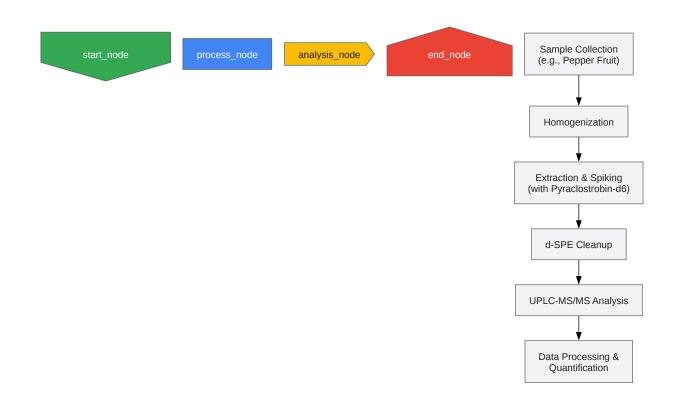
Parameter	Setting
UPLC System	
Column	Reversed-phase C18, e.g., 2.1 x 100 mm, 1.8 μm
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40 °C
MS/MS System	
Ionization Mode	Electrospray Ionization, Positive (ESI+)
Analysis Mode	Multiple Reaction Monitoring (MRM)
Example MRM Transitions	
Pyraclostrobin (Analyte)	Precursor Ion (Q1): 388.1 -> Product Ions (Q3): 194.1 (Quantifier), 163.1 (Qualifier)
Pyraclostrobin-d6 (IS)	Precursor Ion (Q1): 394.1 -> Product Ion (Q3): 200.1 (Quantifier)

3. Quantification A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The concentration of pyraclostrobin in the unknown sample is then calculated from this curve, providing a highly accurate result corrected for any sample loss or matrix effects.

Experimental Workflow Diagram

This diagram outlines the logical flow from sample collection to final data analysis.





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Caption: Standard workflow for pesticide residue analysis using an internal standard.

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